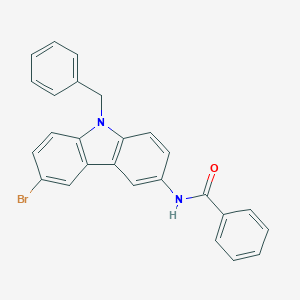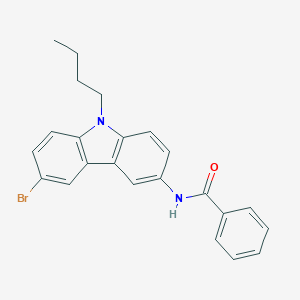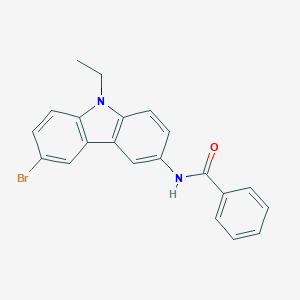![molecular formula C16H14Br2N2O4 B279038 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide, also known as DBPC, is a chemical compound that has been widely used in scientific research for its various applications.
作用機序
The mechanism of action of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is not fully understood. However, studies have suggested that 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide may exert its effects through the generation of reactive oxygen species and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the major advantages of using 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been shown to have low toxicity, making it a safe option for use in experiments. However, one limitation of using 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is its instability in aqueous solutions, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the research on 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide. One potential area of study is the development of more stable analogs of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide for use in experiments. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide and its potential as a therapeutic agent for various diseases. Finally, the use of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide in combination with other compounds for enhanced efficacy is an area that warrants further investigation.
In conclusion, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is a chemical compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide involves the reaction of 6,8-dibromo-3-formylcoumarin and 4-piperidinecarboxylic acid in the presence of acetic anhydride and pyridine. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography to obtain 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide in high yield and purity.
科学的研究の応用
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe to detect the presence of reactive oxygen species in cells. 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been studied for its potential as an inhibitor of certain enzymes, such as cholinesterase and acetylcholinesterase.
特性
製品名 |
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide |
|---|---|
分子式 |
C16H14Br2N2O4 |
分子量 |
458.1 g/mol |
IUPAC名 |
1-(6,8-dibromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H14Br2N2O4/c17-10-5-9-6-11(16(23)24-13(9)12(18)7-10)15(22)20-3-1-8(2-4-20)14(19)21/h5-8H,1-4H2,(H2,19,21) |
InChIキー |
BOGJRDRVZLKKHF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
正規SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)

![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)





![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)